N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-chlorobenzamide hydrochloride
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Overview
Description
N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-chlorobenzamide hydrochloride is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a thiazolopyridine core, a benzyl group, and a chlorobenzamide moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-chlorobenzamide hydrochloride is studied for its potential biological activities. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-chlorobenzamide hydrochloride typically involves multiple steps:
Formation of Thiazolopyridine Core: The initial step involves the cyclization of appropriate precursors to form the thiazolopyridine core. This can be achieved through the reaction of 2-aminopyridine with α-haloketones under basic conditions.
Benzylation: The next step involves the introduction of the benzyl group. This is typically done via a nucleophilic substitution reaction where the thiazolopyridine intermediate reacts with benzyl halides in the presence of a base.
Amidation: The final step involves the formation of the benzamide moiety. This is achieved by reacting the benzylated thiazolopyridine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzamide moiety, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Amines, alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-chlorobenzamide hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-methylbenzamide hydrochloride
- N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-fluorobenzamide hydrochloride
Uniqueness
Compared to similar compounds, N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-chlorobenzamide hydrochloride is unique due to the presence of the chlorine atom in the benzamide moiety. This chlorine atom can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-chlorobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS.ClH/c21-16-8-6-15(7-9-16)19(25)23-20-22-17-10-11-24(13-18(17)26-20)12-14-4-2-1-3-5-14;/h1-9H,10-13H2,(H,22,23,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REHXEJGXNACKKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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